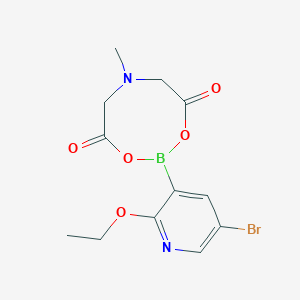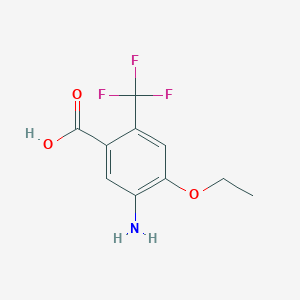
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, pyridine, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). This method involves the use of catalytic amounts of CuCl2 instead of CuI, which significantly improves the yield of the trifluoromethylated product .
Chemical Reactions Analysis
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and catalysts.
Common reagents used in these reactions include Chen’s reagent, CuCl2, and other catalytic systems. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The iodine atom can participate in various substitution reactions, leading to the formation of different products. The pyridine ring contributes to the compound’s overall chemical properties and potential biological activities .
Comparison with Similar Compounds
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Iodo-4-(trifluoromethyl)pyridine: Lacks the pyrimidine ring, which may affect its chemical properties and applications.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine:
2-Iodo-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, which may impact its stability and biological activities.
The presence of the trifluoromethyl group, iodine atom, and pyridine ring in this compound makes it unique and valuable for various scientific research applications .
Properties
Molecular Formula |
C10H5F3IN3 |
|---|---|
Molecular Weight |
351.07 g/mol |
IUPAC Name |
2-iodo-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5F3IN3/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6/h1-5H |
InChI Key |
HGXJMQMEBGUZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)



![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)

![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)


![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)

